molecular formula C5H3Cl3N2 B154744 2,4,6-Trichloro-5-methylpyrimidine CAS No. 1780-36-5

2,4,6-Trichloro-5-methylpyrimidine

Cat. No. B154744
CAS RN: 1780-36-5
M. Wt: 197.45 g/mol
InChI Key: VTSWSQGDJQFXHB-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-methylpyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic molecules. The papers provided discuss several derivatives and related compounds, which highlight the versatility and reactivity of the pyrimidine ring when substituted with chloro and methyl groups.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves multiple steps, including cyclization and chlorination reactions. For instance, 4,6-dichloro-2-methylpyrimidine, a closely related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . Another synthesis approach for a derivative, 2-methyl-4,6-dichloro-5-aminopyrimidine, starts with diethyl acetamidomalonate and aceamidine hydrochloride, followed by cyclization and chlorination . These methods demonstrate the reactivity of the pyrimidine ring and the influence of substituents on the synthesis pathway.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a derivative, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Quantum chemical calculations have also been employed to investigate the geometrical and conformational aspects of these molecules, as seen in the study of 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is showcased through various chemical reactions. Regioselective displacement reactions with ammonia and secondary amines have been studied, leading to the formation of substituted aminopyrimidines . Unusual aromatic substitution reactions have also been observed, such as the replacement of a nitro group by chloride in the synthesis of 2-amino-4,5,6-trichloropyrimidine . These reactions highlight the complex chemistry of pyrimidine derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of chloro and methyl groups affects properties such as melting points, solubility, and reactivity. For instance, the derivative 2,4,6-triazidopyrimidine-5-carbonitrile exhibits a high melting point and moderate sensitivity to impact and friction, which are important considerations for the handling and storage of such compounds . Theoretical calculations of properties like NMR chemical shifts, thermodynamic parameters, and nonlinear optical parameters provide further insight into the behavior of these molecules .

Scientific Research Applications

Field

Medicinal Chemistry

Application Summary

Pyrimidines, including 2,4,6-Trichloro-5-methylpyrimidine, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The detailed quantitative data or statistical analyses were not provided in the source.

Synthesis of Other Compounds

Field

Organic Chemistry

Application Summary

2,4-Dichloro-5-methylpyrimidine, a derivative of 2,4,6-Trichloro-5-methylpyrimidine, is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

Method of Application

This compound can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .

Results or Outcomes

Synthesis of Disubstituted Pyrimidines

Field

Organic Chemistry

Application Summary

2,4-Dichloro-6-methylpyrimidine, a derivative of 2,4,6-Trichloro-5-methylpyrimidine, is used in the synthesis of disubstituted pyrimidines . This is part of a process known as fluorous synthesis .

Method of Application

This compound reacts with 1H,1H,2H,2H-perfluorodecanethiol during the synthesis . The specific experimental procedures and technical details were not provided in the source.

Results or Outcomes

The synthesis of disubstituted pyrimidines can lead to the discovery of new compounds with potential applications in various fields .

Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine

Field

Organic Chemistry

Application Summary

2,4-Dichloro-5-methylpyrimidine, a derivative of 2,4,6-Trichloro-5-methylpyrimidine, is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

Method of Application

This compound can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .

Safety And Hazards

Handling 2,4,6-Trichloro-5-methylpyrimidine requires caution. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing. It is recommended to use personal protective equipment and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,4,6-trichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSWSQGDJQFXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283267
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-5-methylpyrimidine

CAS RN

1780-36-5
Record name 1780-36-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloro-5-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DJ Brown, T Lee - Australian Journal of Chemistry, 1968 - CSIRO Publishing
Thermal rearrangement of methyl, bromo, and nitro derivatives of 2- and 4-alkoxy-pyrimidines produced their N-alkyl isomers. These were identified by pmr spectral comparison with …
Number of citations: 10 www.publish.csiro.au
CU Pittman, MR Smith, GD Nichols, SK Wuu… - Journal of the …, 1975 - pubs.rsc.org
Geometry optimized SCF–MO calculations in the INDO approximation have been performed on the 4-pyridyl-methyl (1), 2-pyrimidylmethyl (3), and 5-pyrimidylmethyl (5) radicals and …
Number of citations: 3 pubs.rsc.org
FE King, TJ King - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
A series of dihydroxypyrimidines has been prepared with basic substituents at the 2-or the 4-position. In general, these were obtained from 2: 4: 6-trichloropyrimidine, with which the …
Number of citations: 24 pubs.rsc.org
T Lee - 1968 - search.proquest.com
The background of the present work on thermal rearrangement of alkoxy-to N-alkyl-oxopyrimidines falls naturally into three divisions. The first is concerned with such rearrangements …
Number of citations: 3 search.proquest.com
DU Jiang-Long, FU Meng-Yao, YAN Ying-Hua… - Chinese Journal of …, 2022 - Elsevier
A novel metal-organic framework (MOF) synergized with Polyethyleneimine (PEI) functionalized hydrophilic magnetic nanosphere with two kinds of biological friendly metal ions (Fe 3 O …
Number of citations: 2 www.sciencedirect.com

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